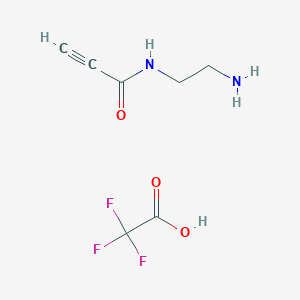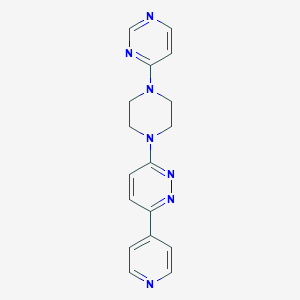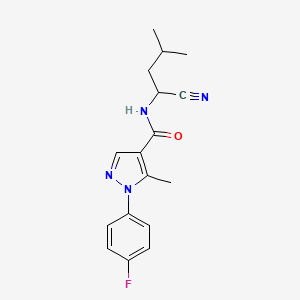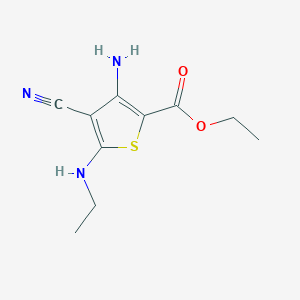
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H9F3N2O3 and a molecular weight of 226.16 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8N2O.C2HF3O2/c1-2-5(8)7-4-3-6;3-2(4,5)1(6)7/h1H,3-4,6H2,(H,7,8);(H,6,7) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
This compound is commonly utilized as a crosslinking agent to form covalent bonds between polymeric precursors . It is also used in the synthesis of maleimide-functionalized heparin hydrogels by introducing maleimide functional groups to molecules, enabling subsequent bioconjugation .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Transamidation Reactions
- N-triflyl-propiolamides , including compounds related to N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate, are known for their stability and water insensitivity. They are used in transamidation reactions with a range of amine nucleophiles. This process is significant for propynoylation of ammonia, primary and secondary amines, anilines, and hydrazines (Fiore & Maas, 2019).
Catalytic Applications
- The compound has been involved in catalysis, as seen in its application in N-formylation of amines using formic acid under solvent-free conditions. This demonstrates its utility in synthesizing formamides, a class of organic compounds (Baghbanian & Farhang, 2013).
Peptide Synthesis
- In peptide synthesis, the compound has shown utility. Anhydrous hydrogen fluoride, in which this compound can be a component, is used for the acidolysis of various protective groups in amino acids, enhancing the efficiency of peptide bond formation (Sakakibara et al., 1967).
Synthesis of Polyazaheterocycles
- The compound plays a role in the synthesis of polyazaheterocycles with isoquinoline and indolo[2,3-c]-pyridine structural fragments, showcasing its relevance in creating complex organic structures (Bogza et al., 1997).
Medicinal Chemistry
- In medicinal chemistry, it is used in the preparation of specific compounds like penta-N-protected polyamide, illustrating its versatility in synthesizing various bioactive molecules (Pak & Hesse, 1998).
Organic Synthesis
- This compound has applications in organic synthesis, such as in the synthesis of N-aryl β-amino alcohol derivatives, which are important in medicinal chemistry (Roy, Baviskar, & Biju, 2015).
Synthesis of Heterocyclic Compounds
- It is used in the synthesis of various heterocyclic compounds, such as quinolines and triazines, which have diverse applications in pharmaceuticals and materials science (Liu et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
While specific future directions for N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate are not mentioned in the available resources, its use as a crosslinking agent in the synthesis of maleimide-functionalized heparin hydrogels suggests potential applications in the field of biotechnology and materials science .
Mechanism of Action
Target of Action
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate, also known as N-(2-aminoethyl)prop-2-ynamide trifluoroacetic acid, is a thiol-reactive cross-linking agent . It primarily targets thiol groups in proteins and other organic molecules .
Mode of Action
This compound interacts with its targets by forming covalent bonds . This interaction results in the cross-linking of thiol-containing molecules, which can lead to changes in their structure and function .
Biochemical Pathways
The cross-linking action of this compound can affect various biochemical pathways. For instance, it can alter protein conformation and disrupt protein-protein interactions, potentially affecting signal transduction, enzyme activity, and other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. By cross-linking thiol groups, it can induce structural and functional changes in proteins and other molecules, potentially leading to altered cellular behavior .
Properties
IUPAC Name |
N-(2-aminoethyl)prop-2-ynamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.C2HF3O2/c1-2-5(8)7-4-3-6;3-2(4,5)1(6)7/h1H,3-4,6H2,(H,7,8);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVCKMLHWRTLIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NCCN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)



![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)

![N,N-bis[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B2400415.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)






